N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sigma Ligand Affinity and Selectivity
Spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives, including compounds structurally related to N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide, have been synthesized and evaluated as sigma ligands. These compounds have demonstrated affinity and preference for the sigma 2 binding site, with subnanomolar affinity ranges. The structural modifications, such as the introduction of substituents in the spiro[isobenzofuran-1(3H),4'-piperidine] ring system, significantly affect their affinity and selectivity towards sigma 1 and sigma 2 binding sites. This research highlights the importance of N-substituents and the ring system modifications for achieving high affinity and selectivity for sigma 2 versus sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).
Potential Central Nervous System (CNS) Applications
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their evaluation as potential CNS agents have been explored. Initial studies focused on the synthesis of specific derivatives prompted by their structural similarity to known antidepressants. These compounds were evaluated for their potential CNS activities, including their ability to inhibit tetrabenazine-induced ptosis, indicating their potential as CNS agents. This line of research underscores the therapeutic potential of these compounds in treating CNS disorders, particularly through the modulation of specific neurochemical pathways (Bauer et al., 1976).
Antihypertensive and Diuretic Properties
Further research into spiro[isobenzofuran-1(3H),4'-piperidines] derivatives, particularly focusing on N-sulfur derivatives, has reported marked antihypertensive and diuretic activities in species-specific models. This indicates the potential application of these compounds in managing conditions such as hypertension and fluid retention through their diuretic and blood pressure-lowering effects. The species-specific nature of these effects highlights the importance of targeted drug development and the potential for these compounds to be developed into therapeutic agents for cardiovascular diseases (Klioze & Novick, 1978).
Mécanisme D'action
- The primary target of this compound is not explicitly mentioned in the literature. However, it exhibits inhibitory activity against neuroglioma cell proliferation .
Target of Action
Biochemical Pathways
- The p53 protein, when activated, plays a crucial role in apoptosis and cell cycle regulation . The intrinsic apoptosis pathway involves Bcl-2 family proteins, which balance pro-apoptotic and anti-apoptotic signals .
Result of Action
- The compound shows promise as an anti-tumor drug against neuroglioma . Apoptosis induction and cell cycle arrest contribute to its efficacy.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-oxo-2-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-18(13-22-19(25)15-7-2-1-3-8-15)23-12-6-11-21(14-23)17-10-5-4-9-16(17)20(26)27-21/h1-5,7-10H,6,11-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOVIZYDUKPGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CNC(=O)C3=CC=CC=C3)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.